molecular formula C9H19N3O2 B1420357 Ethyl 4-(2-aminoethyl)piperazine-1-carboxylate CAS No. 101619-74-3

Ethyl 4-(2-aminoethyl)piperazine-1-carboxylate

Cat. No. B1420357
M. Wt: 201.27 g/mol
InChI Key: NXQAWOGFJQNATN-UHFFFAOYSA-N
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Description

Ethyl 4-(2-aminoethyl)piperazine-1-carboxylate , also known as 4-N-(2-aminoethyl)-1-N-Boc-piperazine , is an organic compound. It falls within the class of piperazine derivatives. Here are some key points about this compound:



  • Chemical Formula : C₁₁H₂₃N₃O₂

  • Molecular Weight : 229.32 g/mol

  • Appearance : It is a solid with a white to off-white color.

  • Stability : Stable at room temperature, insoluble in water, but soluble in organic solvents such as ethanol and dichloromethane.



Synthesis Analysis

The synthesis of Ethyl 4-(2-aminoethyl)piperazine-1-carboxylate involves several steps:



  • Starting Material : Begin with piperazine as the initial substrate.

  • Formation of 4-Chloro-N-(2-aminoethyl)piperazine : React piperazine with 2-chloroethylamine to yield 4-chloro-N-(2-aminoethyl)piperazine.

  • Boc Protection : Treat 4-chloro-N-(2-aminoethyl)piperazine with N-tert-butoxycarbonyl (Boc) anhydride to obtain 4-N-(2-aminoethyl)-1-N-Boc-piperazine.



Molecular Structure Analysis

The molecular structure of Ethyl 4-(2-aminoethyl)piperazine-1-carboxylate consists of a piperazine ring with an ethyl ester group attached to the carboxylic acid. The Boc group protects the amino group.



Chemical Reactions Analysis

This compound serves as an intermediate in organic synthesis. It can participate in various reactions, including amidation, esterification, and deprotection of the Boc group.



Physical And Chemical Properties Analysis


  • Density : Predicted density is approximately 1.056 g/cm³.

  • Melting Point : The compound melts in the range of 36-41°C.

  • Boiling Point : Predicted boiling point is around 319.4°C.

  • Flash Point : Above 198°C.

  • Vapor Pressure : Very low vapor pressure at 25°C.


Scientific Research Applications

Microwave-assisted Synthesis and Biological Activities

Ethyl 4-(2-aminoethyl)piperazine-1-carboxylate serves as a precursor in the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties. These compounds exhibit antimicrobial, antilipase, and antiurease activities, highlighting their potential in developing new antimicrobial agents with varied biological activities (Başoğlu et al., 2013).

Organic Crystal Engineering

In organic crystal engineering, ethyl 4-(2-aminoethyl)piperazine-1-carboxylate is utilized to synthesize 1,4-piperazine-2,5-diones, which exhibit polymorphic crystalline forms. These forms demonstrate different hydrogen-bonding networks, providing insights into the association of such compounds in solution and their potential applications in designing new materials (Weatherhead-Kloster et al., 2005).

Antitubercular Activity

Research involving novel fluoroquinolones synthesized from ethyl 4-(2-aminoethyl)piperazine-1-carboxylate demonstrates significant in vivo activity against Mycobacterium tuberculosis. These compounds' efficacy, comparable to that of sparfloxacin, underscores their potential as novel antitubercular agents (Shindikar & Viswanathan, 2005).

Structural Analysis and Complex Formation

Ethyl 4-(2-aminoethyl)piperazine-1-carboxylate has been analyzed for its ability to form complexes with metals such as Ni(II), Zn(II), and Cd(II). These studies, through spectroscopic and DFT techniques, shed light on the binding mechanisms and potential applications of these complexes in various fields (Prakash et al., 2014).

Design and Synthesis of Novel Insecticides

Investigations into the serotonergic ligand 1-[(4-aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine (PAPP) led to the design and synthesis of 1-arylmethyl-4-[(trifluoromethyl)pyridin-2-yl]piperazine derivatives. These compounds show potential as novel insecticides with unique modes of action, offering insights into developing new pest control strategies (Cai et al., 2010).

Safety And Hazards


  • Hazard Classification : Irritant (Xi)

  • Risk Statements : May cause eye, respiratory, and skin irritation.

  • Safety Measures : In case of eye contact, rinse immediately with plenty of water and seek medical advice. Wear appropriate protective clothing, gloves, and goggles or a mask.


Future Directions

Research on Ethyl 4-(2-aminoethyl)piperazine-1-carboxylate could explore its applications in drug synthesis, catalysis, or other chemical processes. Investigating its biological activity and potential therapeutic uses would be valuable.


Remember that this analysis is based on available information, and further studies may provide additional insights. If you have any specific questions or need more details, feel free to ask!


properties

IUPAC Name

ethyl 4-(2-aminoethyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O2/c1-2-14-9(13)12-7-5-11(4-3-10)6-8-12/h2-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXQAWOGFJQNATN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2-aminoethyl)piperazine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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